![molecular formula C14H14FNO3S2 B4439858 5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4439858.png)
5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide
Overview
Description
5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as FMMPB or BAY 38-7271 and is a member of the sulfonamide family of compounds.
Mechanism of Action
The mechanism of action of FMMPB is not fully understood, but studies have shown that it inhibits the activity of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer cells and plays a role in tumor growth and survival. By inhibiting the activity of CA IX, FMMPB can prevent the growth of cancer cells.
Biochemical and Physiological Effects
FMMPB has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of FMMPB is that it has a relatively low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations of FMMPB is that it has a low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on FMMPB. One area of research is to further investigate its anti-tumor activity and potential use in cancer treatment. Another area of research is to explore its potential use in the treatment of inflammatory and pain-related conditions. Additionally, further research is needed to better understand the mechanism of action of FMMPB and its effects on various physiological systems.
Scientific Research Applications
FMMPB has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that FMMPB has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
5-fluoro-2-methoxy-N-(3-methylsulfanylphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S2/c1-19-13-7-6-10(15)8-14(13)21(17,18)16-11-4-3-5-12(9-11)20-2/h3-9,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNDFPFRMQSHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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